2-(4-aminophenoxy)-N-(4-methoxyphenyl)acetamide
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Description
Synthesis Analysis
The compound "2-(4-aminophenoxy)-N-(4-methoxyphenyl)acetamide" is not directly synthesized in the provided papers. However, similar compounds with related structures have been synthesized, which can offer insights into potential synthetic routes. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . Similarly, N-methyl-2-(4-phenoxyphenoxy)acetamide was synthesized by reacting N-methylchloroacetamide with 4-phenoxyphenol using N,N-dimethylformamide (DMF) as a solvent in the presence of anhydrous potassium carbonate . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various techniques such as X-ray crystallography, which revealed the presence of intermolecular hydrogen bonds of the type N–H···O in the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide . The title compound, N-(4-amino-2-methoxyphenyl)-acetamide, was obtained by the reduction of N-(2-methoxy-4-nitrophenyl)-acetamide and crystallizes from ethylacetate . These studies suggest that the compound of interest may also exhibit similar hydrogen bonding patterns and crystalline properties.
Chemical Reactions Analysis
The papers do not provide specific reactions for "2-(4-aminophenoxy)-N-(4-methoxyphenyl)acetamide," but they do discuss the reactivity of similar compounds. For example, the N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety were evaluated for their biological activities against human β3-adrenergic receptors, indicating that the compound may also be reactive towards biological targets . The synthesis of related compounds involves reactions such as amide bond formation and reduction, which are likely relevant to the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-(4-aminophenoxy)-N-(4-methoxyphenyl)acetamide" can be inferred from related compounds. For instance, the crystal structure analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed linearly extended conformations and hydrogen bonding patterns that contribute to their anticonvulsant activities . The substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides showed evidence for intra- and intermolecular hydrogen bonds in solution, which could be indicative of the solubility and stability characteristics of the compound . These properties are crucial for understanding the behavior of the compound in various environments and its potential applications.
Scientific Research Applications
Green Synthesis Applications
- Catalytic Hydrogenation for Dye Production : This compound serves as an intermediate in the production of azo disperse dyes. A novel catalyst developed by Zhang Qun-feng (2008) shows high activity, selectivity, and stability for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, which is crucial for dye synthesis (Zhang Qun-feng, 2008).
Polymer Chemistry
- Synthesis and Stereochemistry of Polymeric Derivatives : The synthesis and polymerization of N-(4-methacryloyloxyphenyl), 2-(4-methoxyphenyl) acetamide, a methacrylic derivative, has been explored by J. S. Román & A. Gallardo (1992) for producing polymers with pharmacological activity (J. S. Román & A. Gallardo, 1992).
Medicinal Chemistry
- Development of Selective β3-Adrenergic Receptor Agonists : N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety, including variants with 3-methoxyphenyl groups, have been synthesized and evaluated by T. Maruyama et al. (2012) for potential use in treating obesity and type 2 diabetes (T. Maruyama et al., 2012).
Synthesis Methods
- Chemoselective Acetylation for Antimalarial Drug Synthesis : Deepali B Magadum and G. Yadav (2018) reported on the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs (Deepali B Magadum & G. Yadav, 2018).
Biochemical Research
- Protein Tyrosine Phosphatase 1B Inhibitors : A. Saxena et al. (2009) evaluated 2-(4-methoxyphenyl)ethyl] acetamide derivatives for PTP1B inhibitory activity, correlating well with docking studies and showing potential antidiabetic activity (A. Saxena et al., 2009).
properties
IUPAC Name |
2-(4-aminophenoxy)-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-13-8-4-12(5-9-13)17-15(18)10-20-14-6-2-11(16)3-7-14/h2-9H,10,16H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOXHNDSSAVKJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101242939 |
Source
|
Record name | 2-(4-Aminophenoxy)-N-(4-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101242939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-aminophenoxy)-N-(4-methoxyphenyl)acetamide | |
CAS RN |
857495-84-2 |
Source
|
Record name | 2-(4-Aminophenoxy)-N-(4-methoxyphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=857495-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Aminophenoxy)-N-(4-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101242939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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